![molecular formula C19H21N3O4S B2496713 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 723738-32-7](/img/structure/B2496713.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
This compound is a chemical substance that has been studied in various fields of chemistry . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, resulting in an orange solution .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly include H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-aminoantipyrine and benzoylisothiocynate . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing the supramolecular assembly .Physical And Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations . In addition, the HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-12-16(10-11-17(13)26-4)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-12,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVQTHKRLHQIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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